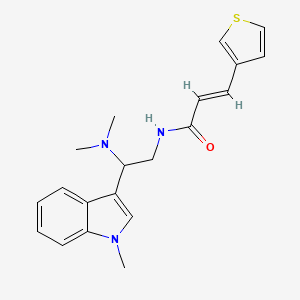

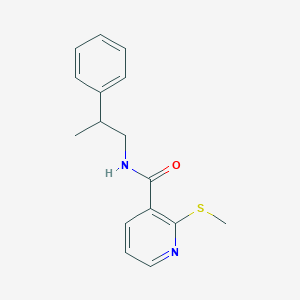

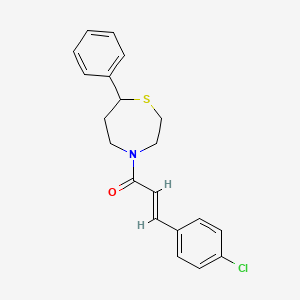

![molecular formula C16H19N5O B2571791 N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 2129780-59-0](/img/structure/B2571791.png)

N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

カタログ番号:

B2571791

CAS番号:

2129780-59-0

分子量:

297.362

InChIキー:

YXNRRQGAQZUQTM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .Chemical Reactions Analysis

The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .科学的研究の応用

Synthesis and Biological Activity

- Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This research demonstrates the potential of pyrazole derivatives in developing therapeutic agents with significant biological effects (S. Riyadh, 2011).

- Bioactive Sulfonamide Thiazole Derivatives : Novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have shown potent insecticidal effects, indicating the role of such derivatives in agricultural applications (Nanees N. Soliman et al., 2020).

- Functional Substituted Pyrazolo[1,5-a]pyrimidine Derivatives : The regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles highlights the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives, which could be relevant for pharmacological developments (M. Moustafa et al., 2022).

Photophysical Properties and Synthesis Methods

- Synthesis of Fluorescent Pyrazolopyridine Derivatives : Research into the synthesis of fluorescent pyrazolopyridine annulated heterocycles reveals the potential for these compounds in developing fluorescent probes, which are crucial in biological imaging and diagnostics (Shivaraj P. Patil et al., 2011).

Potential Therapeutic Applications

- Phosphodiesterase 1 Inhibitors : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and investigated as phosphodiesterase 1 (PDE1) inhibitors, demonstrating the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).

特性

IUPAC Name |

N-(1-cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-10-8-12(13-11(2)20-21(3)14(13)18-10)15(22)19-16(9-17)6-4-5-7-16/h8H,4-7H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNRRQGAQZUQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3(CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethy...

Cat. No.: B2571708

CAS No.: 1396892-66-2

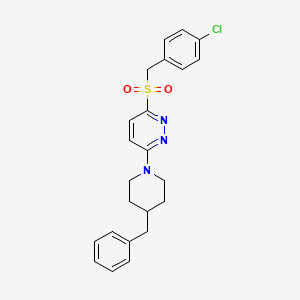

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)...

Cat. No.: B2571710

CAS No.: 1357888-68-6

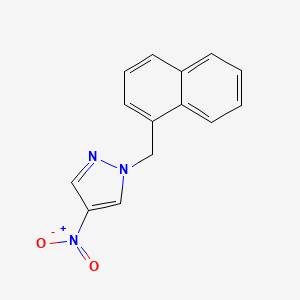

1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

Cat. No.: B2571711

CAS No.: 400877-61-4

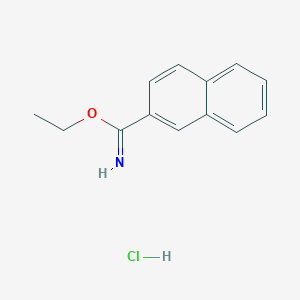

Ethyl 2-naphthalenecarboximidate hydrochloride

Cat. No.: B2571713

CAS No.: 4278-14-2

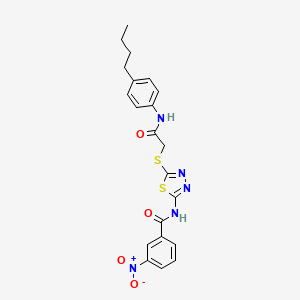

![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

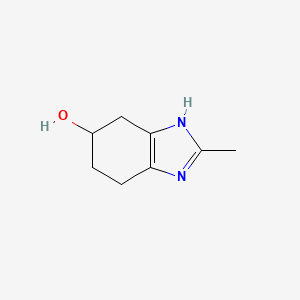

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)

![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)

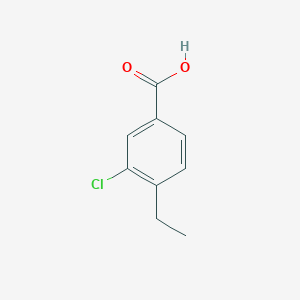

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)